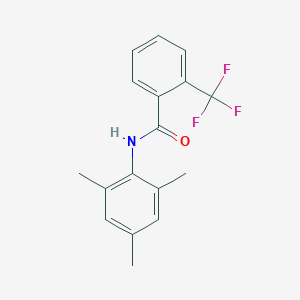

N-mesityl-2-(trifluoromethyl)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Synthetic Methodology

Benzamide derivatives are a cornerstone in the field of synthetic organic chemistry, recognized for their widespread presence in pharmaceuticals, agrochemicals, and functional materials. The amide bond, a defining feature of benzamides, is a robust and prevalent functional group in nature. masterorganicchemistry.com However, its inherent stability can also present a challenge in synthetic transformations. google.com

The synthesis of benzamides is a well-established area of research, with numerous methods available for their preparation. nih.gov Traditional approaches often involve the coupling of a benzoic acid derivative with an amine. More advanced methods utilize coupling reagents to facilitate amide bond formation under milder conditions. masterorganicchemistry.com The reactivity of the benzamide scaffold can be tuned by the substituents on both the aromatic ring and the nitrogen atom, influencing properties such as basicity and acidity. masterorganicchemistry.com For instance, the attachment of a carbonyl group to an amine nitrogen significantly reduces its basicity and increases the acidity of the N-H bond. masterorganicchemistry.com

In recent years, research has focused on the direct functionalization of the C-H bonds of benzamides, offering more efficient routes to complex molecules. researchgate.netrsc.org These strategies bypass the need for pre-functionalized starting materials, aligning with the principles of green chemistry.

Significance of Trifluoromethylation in Chemical Synthesis and its Stereoelectronic Impact

The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a powerful strategy for modulating their physical and chemical properties. mdpi.com The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that significantly influences the electronic environment of the molecule. mdpi.com This strong inductive effect can enhance the electrophilicity of nearby reaction centers. mdpi.com

The stereoelectronic impact of the trifluoromethyl group is profound. Its high electronegativity and the strong C-F bonds contribute to increased metabolic stability and lipophilicity in drug candidates, making it a highly sought-after substituent in medicinal chemistry. mdpi.comwikipedia.org The steric bulk of the -CF3 group can also play a crucial role in directing the outcome of chemical reactions.

A variety of trifluoromethylation reagents and methods have been developed, ranging from nucleophilic to electrophilic and radical pathways. mdpi.com Transition metal-catalyzed and photoredox-catalyzed trifluoromethylations are areas of active research, offering mild and selective methods for the introduction of the -CF3 group. researchgate.netrsc.orgmdpi.com

Role of Mesityl Groups in Molecular Design and Steric Modulation

The mesityl group, a 2,4,6-trimethylphenyl substituent, is a bulky and sterically demanding moiety that plays a critical role in molecular design. nih.gov Its primary function is to provide steric shielding around a reactive center, thereby influencing the selectivity of a reaction. nih.govnih.gov This steric hindrance can prevent unwanted side reactions and can be exploited to stabilize reactive intermediates or low-coordination-number metal complexes. nih.gov

In catalysis, the mesityl group is often incorporated into ligand scaffolds to control the stereochemical outcome of a reaction, enhancing diastereo- or enantioselectivity. nih.gov The steric bulk of the mesityl group can create a chiral pocket around a metal center, directing the approach of a substrate.

The synthesis of mesityl-containing compounds typically involves the use of mesitylene (B46885) or its derivatives as starting materials. nih.gov The introduction of a mesityl group onto a nitrogen atom, as in an N-mesityl amide, can significantly influence the conformation and reactivity of the amide bond due to steric clashes. nih.gov This steric hindrance can, for instance, slow down the rate of amide bond cleavage. nih.gov

Overview of Current Research Trajectories Relevant to the N-Mesityl-2-(trifluoromethyl)benzamide Motif

While specific research on this compound is not extensively documented in publicly available literature, the convergence of research on its constituent parts points towards several promising research directions. The synthesis of this molecule would likely involve the coupling of 2-(trifluoromethyl)benzoic acid or its activated derivative with mesitylamine. The steric hindrance posed by the ortho-trifluoromethyl group and the mesityl group would present a synthetic challenge, potentially requiring forcing conditions or specialized catalytic systems.

Current research on trifluoromethylated benzamides is vibrant, with a focus on developing new synthetic methods and exploring their applications in medicinal chemistry. nih.gov For example, novel trifluoromethyl benzamides are being investigated as potential CETP inhibitors. nih.gov Furthermore, strategies for the site-selective trifluoromethylation of benzamide derivatives are being actively pursued. researchgate.netrsc.org

The unique combination of a strong electron-withdrawing group at the ortho position and a bulky N-substituent in this compound suggests that this molecule could exhibit interesting atropisomerism, where rotation around the aryl-carbonyl bond is restricted. This could lead to the existence of stable rotational isomers with potential applications in asymmetric synthesis and materials science. The steric and electronic properties of this scaffold make it a compelling target for synthetic exploration and for the investigation of its potential as a novel building block in organic chemistry.

Structure

2D Structure

Properties

Molecular Formula |

C17H16F3NO |

|---|---|

Molecular Weight |

307.31 g/mol |

IUPAC Name |

2-(trifluoromethyl)-N-(2,4,6-trimethylphenyl)benzamide |

InChI |

InChI=1S/C17H16F3NO/c1-10-8-11(2)15(12(3)9-10)21-16(22)13-6-4-5-7-14(13)17(18,19)20/h4-9H,1-3H3,(H,21,22) |

InChI Key |

BBALIAFPIYLDRI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2C(F)(F)F)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2C(F)(F)F)C |

Origin of Product |

United States |

Synthetic Methodologies for N Mesityl 2 Trifluoromethyl Benzamide and Its Advanced Precursors

Classical Amide Bond Formation Strategies for Substituted Benzamides

The most traditional and direct methods for constructing N-mesityl-2-(trifluoromethyl)benzamide involve the formation of an amide bond between a derivative of 2-(trifluoromethyl)benzoic acid and mesitylamine. These approaches are foundational in organic synthesis.

Amidation of 2-(Trifluoromethyl)benzoyl Halides with Mesitylamine

The reaction between an acyl halide and an amine is a robust and widely used method for amide synthesis. In this context, 2-(trifluoromethyl)benzoyl chloride serves as the activated carboxylic acid derivative. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of mesitylamine attacks the electrophilic carbonyl carbon of the benzoyl chloride. The steric hindrance presented by the ortho-methyl groups of mesitylamine can influence the reaction rate, often necessitating the use of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

General Reaction Scheme:

2-(Trifluoromethyl)benzoyl chloride + Mesitylamine → this compound + HCl

The selection of solvent is critical, with aprotic solvents like dichloromethane, tetrahydrofuran (THF), or diethyl ether being commonly employed to avoid side reactions with the acyl chloride.

Coupling Reactions of 2-(Trifluoromethyl)benzoic Acid Derivatives with Mesitylamine

Direct amidation of 2-(trifluoromethyl)benzoic acid with mesitylamine requires the activation of the carboxylic acid to form a more reactive intermediate. This is typically achieved using a variety of coupling agents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.

Common coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. Another class of effective reagents is phosphonium-based coupling agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). More recently, the use of methane sulfonyl chloride and N-methylimidazole has been shown to be effective for coupling electron-deficient amines with aryl carboxylic acids researchgate.net.

| Coupling Agent System | Additive | Typical Solvent | Key Feature |

| EDC | HOBt/HOAt | DMF, DCM | Forms a water-soluble urea byproduct, simplifying purification. |

| DCC | HOBt | DCM, THF | Forms a solid urea byproduct (DCU) that is filtered off. |

| BOP | - | DMF | Highly efficient but produces a carcinogenic byproduct (HMPA). |

| PyBOP | - | DMF | A safer and effective alternative to the BOP reagent. |

| MsCl / NMI | - | - | Effective for electron-deficient amines researchgate.net. |

Contemporary C-N Bond Formation Approaches

Modern synthetic chemistry has developed powerful cross-coupling methodologies that allow for the formation of carbon-nitrogen bonds, providing alternative routes to N-aryl amides like this compound.

Palladium-Catalyzed Amination Reactions for N-Arylation

The Buchwald-Hartwig amination is a cornerstone of modern C-N cross-coupling chemistry, enabling the reaction of aryl halides or triflates with amines. youtube.com This palladium-catalyzed reaction can be envisioned to synthesize the target molecule in two ways:

Coupling of an N-mesityl amide with a 2-halotrifluoromethylbenzene.

Coupling of mesitylamine with a 2-(trifluoromethyl)aryl halide.

The success of these reactions hinges on the choice of the palladium catalyst, which typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. acs.orgnih.gov Bulky, electron-rich biarylphosphine ligands have proven particularly effective, as they facilitate the crucial reductive elimination step that forms the C-N bond. nih.gov The development of new ligands continues to expand the scope and efficiency of these reactions, allowing them to proceed under milder conditions and with a broader range of substrates, including challenging ortho-substituted aryl chlorides. nih.gov

| Catalyst System | Base | Solvent | Substrates | Ref. |

| Pd(OAc)₂ / Ligand 1 | Cs₂CO₃ | Toluene | Amides and Aryl Chlorides | nih.gov |

| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N,N-dimethylamides and Aryl Halides | acs.org |

| Pd-precatalyst / KPhos | KOH | Water | Aryl Halides and Aqueous Ammonia (B1221849) | nih.govorganic-chemistry.org |

Photo- or Electrocatalytic C-N Cross-Coupling Methods

In recent years, photo- and electrocatalytic methods have emerged as powerful, sustainable alternatives for C-N bond formation. These techniques often operate under mild conditions and can provide unique reactivity.

Photoredox/Nickel Dual Catalysis: This approach combines a visible-light photocatalyst with a nickel catalyst to couple aryl halides with various nitrogen nucleophiles, including amides. nih.govresearchgate.net The photocatalyst, upon light absorption, engages in single-electron transfer (SET) events to generate reactive radical intermediates and modulate the oxidation states of the nickel catalyst, facilitating the C-N coupling cycle. nih.govprinceton.edu This strategy has been successfully applied to the amidation of (hetero)aryl chlorides. researchgate.net

Nickelaelectrocatalysis: This method utilizes an electric current to drive the catalytic cycle for C-N cross-coupling. nih.gov By applying an electrical potential, the redox-neutral coupling of aryl halides with weak nitrogen nucleophiles, such as anilines and sulfonamides, can be achieved. nih.gov This electrochemical approach avoids the need for chemical oxidants or reductants, offering a green and efficient synthetic route. nih.gov

Regioselective Trifluoromethylation Strategies for Benzamide (B126) Skeletons

An alternative synthetic logic involves introducing the trifluoromethyl group at a later stage onto a pre-formed N-mesitylbenzamide scaffold. Direct C-H trifluoromethylation has become an area of intense research, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials.

The challenge in direct C-H functionalization lies in controlling the regioselectivity. For benzamide skeletons, the amide group can act as a directing group to guide the trifluoromethylation to the ortho position. Copper-mediated or palladium-catalyzed reactions using electrophilic trifluoromethylating agents (e.g., Togni's or Umemoto's reagents) have been developed for this purpose. beilstein-journals.orgbeilstein-journals.org For instance, an 8-aminoquinoline directing group on the benzamide nitrogen has been shown to facilitate highly mono-selective ortho-trifluoromethylation using a copper catalyst. beilstein-journals.org

Conversely, achieving para-selective trifluoromethylation has been a significant challenge. Recent strategies have employed iminium activation to lower the LUMO of the benzamide derivative, promoting a radical-type nucleophilic substitution that favors the para position. researcher.liferesearchgate.net This approach allows for the highly regioselective C-H trifluoromethylation of benzamide derivatives to yield almost exclusively the para-trifluoromethylated products. researchgate.net

| Method | Catalyst | CF₃ Source | Selectivity | Ref. |

| Directed C-H Trifluoromethylation | CuBr | Togni's Reagent II | ortho | beilstein-journals.org |

| Iminium Activation | - | Togni's Reagent | para | researchgate.net |

Introduction of Trifluoromethyl Group via Radical Processes

Radical trifluoromethylation has emerged as a powerful tool for the direct C-H functionalization of arenes, offering a more atom-economical alternative to traditional methods that often require pre-functionalized substrates. These reactions typically involve the generation of a trifluoromethyl radical (•CF3), which then adds to the aromatic ring.

One notable strategy for the para-selective C-H trifluoromethylation of benzamide derivatives utilizes iminium activation under photoredox catalysis. This method, however, is geared towards para-substitution and thus not directly applicable for the ortho-trifluoromethylation required for this compound.

A more relevant approach would involve the radical trifluoromethylation of a suitable benzamide precursor. For instance, photocatalytic methods have been developed for the direct synthesis of N-trifluoromethyl amides. These reactions employ trifluoromethylamidyl radical precursors, generated from N-(N-CF3 imidoyloxy) pyridinium salts, which can then react with various substrates. While this method focuses on N-trifluoromethylation, the underlying principles of generating and utilizing trifluoromethyl radicals are pertinent.

A plausible radical-based synthesis of a precursor to this compound could involve the trifluoromethylation of 2-halobenzoic acid derivatives, followed by amidation. The general reaction conditions for such radical trifluoromethylations often involve a photocatalyst, a light source, and a trifluoromethyl source like CF3I or Togni's reagent.

Table 1: Examples of Radical Trifluoromethylation Reactions of Aromatic Compounds

| Substrate | Trifluoromethyl Source | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzamide | Langlois reagent (CF3SO2Na) | Photoredox catalyst, light | 4-(trifluoromethyl)benzamide | High | |

| Benzene | N-(N-CF3 imidoyloxy) pyridinium salt | Ir(dFppy)3, light | N-phenyl-2,2,2-trifluoroacetamide | Good |

This table presents examples of radical trifluoromethylation on related aromatic systems to illustrate the general methodologies.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation typically involves the reaction of a nucleophilic "CF3-" equivalent with an electrophilic substrate. A common strategy for synthesizing 2-(trifluoromethyl)benzoic acid, a direct precursor to the target molecule, is through the reaction of a 2-halobenzoic acid derivative with a nucleophilic trifluoromethylating agent.

Reagents such as trifluoromethyltrimethylsilane (TMSCF3), often activated by a fluoride source like tetrabutylammonium fluoride (TBAF), can be used to introduce the CF3 group onto an aromatic ring via a copper-catalyzed reaction. This approach, known as the Ruppert-Prakash reaction, is a widely used method for nucleophilic trifluoromethylation.

A synthetic route to 2-(trifluoromethyl)benzamide has been described in a patent, which involves the cyanation of 2-fluoro-3-chlorotrifluoromethane to yield 2-chloro-6-trifluoromethylbenzonitrile, followed by further transformations. While not a direct nucleophilic trifluoromethylation to form the benzoic acid, it highlights the industrial approaches to synthesizing key intermediates.

Once 2-(trifluoromethyl)benzoic acid or its activated form (e.g., acyl chloride) is obtained, it can be reacted with mesitylamine to form the desired this compound. This amide bond formation is a standard transformation in organic synthesis and can be achieved using various coupling reagents.

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" synthon to a nucleophilic substrate. These reagents are particularly useful for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds. Common electrophilic trifluoromethylating agents include Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) and Togni's reagents (hypervalent iodine compounds).

The direct electrophilic C-H trifluoromethylation of an N-mesitylbenzamide precursor could be challenging due to the deactivating nature of the amide group. However, an alternative strategy would involve the electrophilic trifluoromethylation of a more electron-rich precursor, such as an aniline or phenol derivative, followed by a series of transformations to construct the final amide.

For instance, the electrophilic trifluoromethylation of 2-aminotoluene (o-toluidine) could potentially yield 2-amino-3-(trifluoromethyl)toluene, which could then be converted to the corresponding benzoic acid. However, controlling the regioselectivity of such a reaction would be a significant challenge. A more controlled approach would involve a directed electrophilic trifluoromethylation, although this is less common for simple arenes.

Table 2: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example | Key Features |

| Hypervalent Iodine Reagents | Togni's Reagent II | Bench-stable, broad substrate scope |

| Sulfonium Salts | Umemoto's Reagent | Highly reactive, suitable for various nucleophiles |

| Sulfoximinium Salts | Shibata-Johnson Reagent | Fluorinated Johnson's type reagent |

Stereoselective Synthesis of Chiral this compound Analogs

While this compound itself is not chiral, the introduction of a stereocenter into the molecule would necessitate the use of asymmetric synthesis techniques. Chiral analogs could be of interest in medicinal chemistry and materials science. The synthesis of such chiral derivatives could be achieved through several strategies, including the use of a chiral auxiliary or asymmetric catalysis.

For instance, if a chiral center were to be introduced at the benzylic position of the mesityl group, an asymmetric reduction of a corresponding ketone precursor could be employed. Alternatively, if a chiral center is desired on the benzamide portion, one could start with a chiral 2-(trifluoromethyl)benzoic acid derivative. The synthesis of such chiral precursors would require asymmetric methodologies.

The asymmetric aza-Henry reaction, for example, has been used to synthesize chiral trifluoromethyl β-nitroamines, which are valuable building blocks for more complex chiral molecules. Furthermore, the use of chiral N-heterocyclic carbene (NHC) catalysis with N-mesityl substituted chiral triazolium salts has been shown to be effective in a variety of asymmetric transformations. Although not directly applied to the synthesis of the target molecule, these methods showcase the potential for creating chiral analogs.

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles to the synthesis of this compound would focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key areas for consideration include the choice of solvents, catalysts, and reagents.

One of the primary goals of green chemistry in this context is the development of catalytic direct amidation reactions that avoid the use of stoichiometric activating agents, which generate significant amounts of by-products. Boronic acid and titanium-based catalysts have shown promise in promoting the direct formation of amides from carboxylic acids and amines, with water as the only byproduct.

Table 3: Green Chemistry Considerations in Amide Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Utilizing catalytic direct amidation to maximize the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Replacing hazardous solvents like dichloromethane or DMF with greener alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether. |

| Catalysis | Employing catalytic methods for both trifluoromethylation and amidation steps to reduce waste and improve efficiency. |

| Energy Efficiency | Developing reactions that can be performed at ambient temperature and pressure to reduce energy consumption. |

The choice of trifluoromethylating agent also has green chemistry implications. The development of more efficient and less hazardous reagents is an ongoing area of research. For example, moving from stoichiometric metal-mediated reactions to catalytic photoredox processes for trifluoromethylation represents a step towards greener synthesis.

Advanced Spectroscopic and Crystallographic Probes for Mechanistic and Structural Investigations

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and conformational analysis of N-mesityl-2-(trifluoromethyl)benzamide in solution. The unique substitution pattern of this molecule gives rise to distinct and informative NMR spectra.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Definitive Structural Assignments and Conformational Studies

The collective analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecular framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the aromatic protons of the mesityl and trifluoromethylbenzoyl moieties, as well as the methyl groups on the mesityl ring. The chemical shifts and coupling patterns of the aromatic protons are particularly sensitive to the conformational arrangement of the two aryl rings relative to the amide bond. Steric hindrance between the ortho-substituents on both rings can lead to restricted rotation around the N-aryl and carbonyl-aryl bonds, resulting in distinct chemical shifts for the aromatic protons. The methyl protons of the mesityl group would likely appear as sharp singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Distinct signals are expected for the carbonyl carbon, the trifluoromethyl-substituted carbon, and the various aromatic and methyl carbons. The chemical shift of the carbonyl carbon can offer insights into the electronic environment of the amide group. For instance, in related benzamides, the carbonyl carbon signal appears in the range of 165-170 ppm. rsc.org The quaternary carbon attached to the trifluoromethyl group is expected to show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for probing the trifluoromethyl group. A single resonance, a singlet in the proton-decoupled spectrum, is anticipated for the -CF₃ group. The chemical shift of this signal is sensitive to the electronic environment and can be influenced by through-space interactions with nearby groups. rsc.orgbeilstein-journals.org In similar trifluoromethyl-substituted aromatic compounds, the ¹⁹F signal for the -CF₃ group often appears in a predictable region of the spectrum. rsc.orgresearchgate.net

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | 6.5 - 8.0 (aromatic), 2.0 - 2.5 (methyl) | Complex multiplets for aromatic protons, singlets for methyl protons. |

| ¹³C | 165 - 170 (C=O), 110-150 (aromatic), 18-22 (methyl) | Quartet for C-CF₃, distinct aromatic signals. |

| ¹⁹F | -60 to -65 (relative to CFCl₃) | Single resonance for the CF₃ group. |

Advanced NMR Techniques (e.g., NOESY, COSY, HMBC) for Probing Intra- and Intermolecular Interactions

To further elucidate the three-dimensional structure and connectivity within this compound, advanced 2D NMR techniques are indispensable. youtube.comyoutube.com

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks within the molecule. researchgate.net This would be instrumental in assigning the signals of the coupled aromatic protons on both the mesityl and the 2-(trifluoromethyl)phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. youtube.comyoutube.com This would allow for the unambiguous assignment of quaternary carbons and the carbonyl carbon by observing their correlations with nearby protons. For example, correlations between the methyl protons of the mesityl group and the aromatic carbons of the same ring would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. researchgate.net This is particularly valuable for determining the preferred conformation of this compound. NOE correlations between the protons of the mesityl ring and the protons of the 2-(trifluoromethyl)phenyl ring would indicate a folded or twisted conformation, a likely consequence of steric hindrance.

| Technique | Information Gained | Expected Correlations for this compound |

| COSY | ¹H-¹H coupling networks | Correlations between adjacent aromatic protons on both rings. |

| HMBC | Long-range ¹H-¹³C correlations | Correlations from methyl protons to mesityl ring carbons; correlations from aromatic protons to the carbonyl carbon. |

| NOESY | Through-space ¹H-¹H proximity | Correlations between protons on the mesityl ring and the 2-(trifluoromethyl)phenyl ring, indicating spatial closeness. |

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound and for elucidating reaction pathways by identifying intermediates and byproducts. rsc.org HRMS provides highly accurate mass measurements, which allows for the confident determination of the molecular formula.

In the analysis of this compound, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions corresponding to the mesityl and 2-(trifluoromethyl)benzoyl moieties.

| Ion | Expected m/z | Significance |

| [M+H]⁺ | Calculated exact mass + 1.0078 | Confirms the molecular weight and elemental composition. |

| [C₁₀H₁₂N]⁺ | Fragment ion | Corresponds to the mesityl amine cation. |

| [C₈H₄F₃O]⁺ | Fragment ion | Corresponds to the 2-(trifluoromethyl)benzoyl cation. |

X-ray Diffraction Crystallography for Precise Molecular Geometry and Intermolecular Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov For this compound, an X-ray crystal structure would provide accurate bond lengths, bond angles, and torsion angles. This data would be invaluable for understanding the steric and electronic effects that govern its conformation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netnih.govresearchgate.netnih.govmdpi.com

IR Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The N-H stretching vibration would appear as a band in the region of 3200-3400 cm⁻¹. The position and shape of this band can provide insights into the extent of hydrogen bonding in the solid state. The C-F stretching vibrations of the trifluoromethyl group are expected to give rise to strong absorptions in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic C-C stretching vibrations typically give rise to strong signals in the Raman spectrum. The symmetric stretching of the C-CF₃ bond may also be Raman active.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (broad if H-bonded) | Weak |

| C-H Stretch (aromatic) | 3000 - 3100 | Strong |

| C-H Stretch (methyl) | 2850 - 3000 | Strong |

| C=O Stretch (amide I) | 1650 - 1680 | Moderate |

| C-N Stretch / N-H Bend (amide II) | 1510 - 1570 | Moderate |

| C-F Stretch | 1100 - 1300 (strong, complex) | Weak |

Reactivity Profiles and Mechanistic Elucidation of N Mesityl 2 Trifluoromethyl Benzamide

C-H Functionalization of the Mesityl Moiety and Benzamide (B126) Ring

The presence of multiple C-H bonds in N-mesityl-2-(trifluoromethyl)benzamide offers diverse opportunities for functionalization. The strategic activation of these bonds allows for the introduction of various substituents, leading to the synthesis of complex molecular architectures.

Ortho-C(sp²)−H Activation Directed by the Amide Functionality

The amide group in this compound can act as a directing group, facilitating the selective functionalization of the ortho-C-H bonds of the benzamide ring. This is typically achieved through transition metal catalysis, where the metal center coordinates to the amide oxygen, bringing it in close proximity to the ortho-protons.

Rhodium(III)-catalyzed C-H activation is a prominent strategy for this transformation. nih.govacs.org The reaction is proposed to proceed through an N-H metalation of the amide, followed by ortho C-H activation to form a rhodacycle intermediate. nih.govacs.org This intermediate can then react with various coupling partners, such as alkynes, to yield isoquinolones. nih.govacs.org The general mechanism for this type of reaction is believed to involve the dissociation of a rhodium dimer precatalyst into a coordinatively unsaturated monomer, which then coordinates to the benzamide. acs.org A turnover-limiting C-H activation step then forms a five-membered rhodacycle. acs.org

Metal-catalyzed chelation-assisted C-H olefinations have also been developed, providing a powerful tool for constructing functionalized alkenes. nih.gov Rhodium-catalyzed electrooxidative C-H activation/alkenylation of benzamides has been achieved, offering a method that avoids stoichiometric chemical oxidants, with dihydrogen as the only byproduct. nih.gov

The efficiency of such ortho-directed C-H activations can be influenced by steric effects. The "Ortho Effect" describes the interaction between the directing group and a substituent in the ortho position. nih.gov A coplanar or near-coplanar arrangement between the aromatic ring and the sp² hybridized directing group facilitates C-H activation, while a highly twisted arrangement can prevent successful metallacycle formation. nih.gov

Table 1: Examples of Ortho-C(sp²)−H Activation Directed by Amide Functionality

| Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| [Rh(III)]/Cu(II) oxidant | Alkyne | Isoquinolone | nih.govacs.org |

| [Rh(III)]/Electrochemical | Alkene | Alkenylated Benzamide | nih.gov |

| [Pd(II)] | Trifluoroethylating agent | ortho-Trifluoroethylated Benzamide | nih.gov |

| [Ru(II)] | Maleimide | ortho-Hydroarylated Benzamide | researchgate.net |

Remote C-H Functionalization Strategies

Achieving C-H functionalization at positions remote from the directing group, such as the meta-position of the benzamide ring, presents a significant challenge due to the difficulty in forming the corresponding large-ring metallacycle intermediates. wikipedia.org However, strategies utilizing specialized directing groups or templates have been developed to overcome this hurdle.

For benzoic acid derivatives, a nitrile-based sulfonamide template has been successfully employed for meta-C-H olefination. researchgate.net This approach allows for the functionalization of electron-poor arenes, which is typically a challenging transformation. researchgate.net Similarly, a pyrimidine-based directing group has been shown to be effective for a variety of remote meta-C-H functionalizations, including allylation, cyanation, alkylation, and alkynylation. acs.org These directing groups are designed to position the metal catalyst at the meta-position, overriding the inherent preference for ortho-activation. wikipedia.orgacs.org

Another strategy involves the use of a "transient mediator" in conjunction with a palladium catalyst. bohrium.com This approach has been used for the meta-C-H functionalization of benzylamines and could potentially be adapted for benzamides. bohrium.com The development of these methods for remote C-H functionalization opens up new avenues for the synthesis of polysubstituted aromatic compounds from simple starting materials. rsc.org

Table 2: Strategies for Remote C-H Functionalization

| Directing Group/Template | Metal Catalyst | Functionalization | Reference |

|---|---|---|---|

| Nitrile-based sulfonamide | Pd(II) | Olefination, Acetoxylation | researchgate.net |

| Pyrimidine-based | Pd(II) | Allylation, Cyanation, Alkylation, Alkynylation | acs.org |

| 2-Pyridone ligands/NBE-CO₂Me | Pd(II) | Arylation, Amination, Chlorination | bohrium.com |

| Nitrile | Pd(II) | Olefination, Acetoxylation, Iodination | nih.gov |

Mechanistic Insights into Radical-Chain Chlorination and Related Transformations

The mesityl group of this compound contains benzylic C-H bonds that are susceptible to radical-chain reactions, such as chlorination. These reactions are typically initiated by the generation of a radical species that can abstract a hydrogen atom from a benzylic position.

Radical-chain chlorination methods often exhibit poor site selectivity. nih.gov However, methods that employ species other than the chlorine radical for the hydrogen atom transfer (HAT) step can show improved selectivity. nih.gov For example, copper-catalyzed methods using N-fluorobenzenesulfonimide (NFSI) as an oxidant have been developed for site-selective benzylic chlorination. nih.gov These reactions are proposed to proceed via a radical-relay mechanism where HAT generates a diffusible benzylic radical that is subsequently functionalized. nih.gov

The kinetics and mechanisms of the chlorination of amides have been studied, revealing that hypochlorite is the dominant species in the reaction, leading to the formation of N-chloramides. nih.gov These N-chloramides can be reactive intermediates in further transformations. nih.gov While these studies provide general insights, the specific mechanism for the radical-chain chlorination of this compound would likely involve the formation of a benzylic radical on one of the methyl groups of the mesityl ring, followed by reaction with a chlorine source.

Reactivity at the Amide Nitrogen and Carbonyl Carbon

The amide functionality in this compound is a key reactive center, with both the nitrogen and carbonyl carbon being susceptible to a range of transformations.

N-Substitution and Derivatization Reactions

The nitrogen atom of the amide in this compound can undergo substitution and derivatization reactions, although the steric hindrance from the mesityl group may influence reactivity. General methods for the N-substitution of amides include reactions with electrophiles under basic conditions.

Photocatalytic methods have been developed for the direct synthesis of N-trifluoromethyl amides, which could be conceptually applied to the derivatization of the parent benzamide. nih.gov Furthermore, the synthesis of N-trifluoromethyl amides from carboxylic acids and isothiocyanates has been reported, highlighting a potential route for the formation of related structures. nih.gov While specific examples for this compound are not prevalent in the literature, the general reactivity of amides suggests that N-alkylation, N-arylation, and other N-functionalization reactions are plausible.

Carbonyl Group Transformations and Rearrangements

The carbonyl group of this compound can participate in various transformations and rearrangements. The electrophilic nature of the carbonyl carbon makes it a target for nucleophilic attack.

Skeletal rearrangements of amides, such as the Hofmann and Curtius rearrangements, are well-established transformations that proceed through the cleavage of the C-N bond. nih.gov The Beckmann rearrangement, a reaction of oximes to form amides, is another relevant transformation in this context. masterorganicchemistry.comlibretexts.org While these are typically considered for the synthesis of amides, the principles can be applied to understand potential rearrangements of the amide itself under specific conditions.

The benzilic acid rearrangement, which converts 1,2-diketones to α-hydroxy carboxylic acids, involves a 1,2-rearrangement and highlights the potential for migrations to a carbonyl carbon. wikipedia.orgmsu.edu Although this compound is not a 1,2-diketone, this reaction illustrates the types of rearrangements that can occur at carbonyl centers. More directly relevant are reactions involving nucleophilic addition to the carbonyl, which could lead to tetrahedral intermediates that might undergo subsequent transformations.

Reactivity Influenced by the Trifluoromethyl Group

The reactivity of this compound is significantly modulated by the presence of the trifluoromethyl (-CF3) group on the benzoyl moiety. This substituent exerts a profound influence on the molecule's electronic properties and steric environment, which in turn dictates its behavior in chemical reactions.

Electronic and Steric Effects of the Trifluoromethyl Substituent on Aromatic Reactivity

The trifluoromethyl group is a powerful electron-withdrawing substituent, a characteristic that dramatically alters the electronic landscape of the aromatic ring in this compound. This strong inductive effect (-I) deactivates the benzene ring towards electrophilic aromatic substitution reactions. The carbon atom attached to the -CF3 group, as well as the ortho and para positions, become significantly more electron-deficient. This electronic pull can also influence the reactivity of the amide functionality.

Spectroscopic data from related compounds can provide insights into these effects. For instance, in the infrared (IR) spectra of amides with ortho-trifluoromethyl substituents, shifts in the N-H stretching frequencies have been observed, which can be attributed to steric compression. publish.csiro.au Similarly, 1H NMR studies on ortho-substituted N-methoxy-N-methyl benzamides have revealed broadening of signals for the N-methoxy and N-methyl groups, suggesting the presence of rotational isomers (rotamers) due to steric hindrance. semanticscholar.orgniscpr.res.in This indicates a higher energy barrier to rotation around the C-N amide bond at room temperature.

Below is a table summarizing the expected electronic and steric effects of the trifluoromethyl group on this compound.

| Feature | Electronic Effect | Steric Effect |

| Aromatic Ring | Strong deactivation towards electrophilic substitution. | Hindrance to the approach of reagents at the ortho position. |

| Amide Bond | Potential modulation of nucleophilicity and electrophilicity. | Can influence the planarity and rotational barrier of the amide bond. |

| Conformation | Can influence the dihedral angle between the aromatic rings. | Can lead to the existence of stable rotamers. |

Investigations into Trifluoromethyl Group Transformations (e.g., defluorination)

While the trifluoromethyl group is generally considered to be highly stable and robust, transformations involving the C-F bonds are possible under specific reaction conditions. Research into the defluorination of trifluoromethylarenes has gained traction, offering pathways to synthesize difluoromethyl and monofluoromethyl analogues, which are also of significant interest in medicinal chemistry and materials science.

Although specific studies on the defluorination of this compound are not extensively documented, general methodologies for the hydrodefluorination of electron-deficient trifluoromethylarenes are relevant. Photoredox catalysis has emerged as a powerful tool for this transformation. For instance, organophotocatalysts have been employed for the selective replacement of a single fluorine atom with hydrogen in trifluoromethylarenes under mild conditions. This process typically involves the generation of a radical anion of the trifluoromethylarene, which then expels a fluoride ion.

Exhaustive hydrodefluorination of trifluoromethylarenes to the corresponding methyl group has also been achieved using metal-free, visible-light-promoted protocols. These reactions often proceed via a catalytic cycle involving reductive quenching of the excited photocatalyst. Given the electron-deficient nature of the benzoyl ring in this compound, it is plausible that this compound could undergo similar photocatalytic defluorination reactions.

The table below summarizes representative conditions for the defluorination of trifluoromethylarenes, which could potentially be adapted for this compound.

| Reaction Type | Catalyst/Reagent System | Conditions | Product Type |

| Mono-hydrodefluorination | Organophotocatalyst, Hydrogen Atom Donor | Visible light, Basic conditions | Ar-CF2H |

| Exhaustive hydrodefluorination | Organophotocatalyst, Hantzsch ester, Amine base | Visible light | Ar-CH3 |

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

Understanding the detailed reaction mechanisms for transformations involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. Kinetic studies and isotopic labeling are powerful techniques for probing reaction pathways, identifying rate-determining steps, and characterizing intermediates.

Role of Transition Metal Catalysis and Organocatalysis in this compound Transformations

Transition Metal Catalysis:

N-aryl benzamides are versatile substrates in transition metal-catalyzed reactions, particularly those involving C-H bond activation. The amide group can act as a directing group, facilitating the functionalization of otherwise unreactive C-H bonds. For this compound, the amide group could direct a transition metal catalyst, such as palladium or rhodium, to the ortho C-H bonds of the mesityl ring or potentially to the C-H bonds of the benzoyl ring, although the latter would be more challenging due to the deactivating effect of the trifluoromethyl group.

Palladium-catalyzed C-H arylation of N-methyl-N-(polyfluorobenzyl)benzamides has been reported, where the regioselectivity is influenced by the fluorine substituents. acs.orgresearchgate.net In these cases, the arylation occurs at the C-H bond flanked by two fluorine atoms, suggesting that the electronic effects of the fluorine atoms can override the directing effect of the amide group. For this compound, a similar interplay between the directing amide group and the electronic influence of the trifluoromethyl group would be expected to govern the regioselectivity of C-H functionalization reactions.

Kinetic studies of such catalytic cycles often reveal the rate-determining step, which could be the C-H activation, oxidative addition, or reductive elimination step. Isotopic labeling, for instance, by replacing a specific C-H bond with a C-D bond, can be used to determine the kinetic isotope effect (KIE). pdx.edujst.go.jp A significant KIE would indicate that the C-H bond cleavage is involved in the rate-determining step.

Organocatalysis:

Organocatalysis offers a complementary approach to transition metal catalysis for the transformation of amides. While the amide bond is generally stable, its activation can be achieved using organocatalysts. For example, boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids by activating the carboxylic acid. Although less common, the activation of the amide bond itself can be achieved, for instance, in N-sulfonyl biaryl lactams, where organocatalysts can promote the asymmetric cleavage of the C-N bond. For this compound, organocatalytic approaches could potentially be developed for transformations involving the amide bond, such as hydrolysis, transamidation, or reduction. Kinetic and mechanistic studies would be essential to understand the mode of activation by the organocatalyst.

The following table provides a hypothetical overview of how kinetic and isotopic labeling studies could be applied to investigate the mechanism of a transition metal-catalyzed C-H arylation of this compound.

| Mechanistic Question | Experimental Approach | Expected Outcome |

| Is C-H bond cleavage rate-determining? | Kinetic Isotope Effect (KIE) study using a deuterated substrate. | A kH/kD > 1 would suggest C-H bond cleavage is in the rate-determining step. |

| Is the reaction reversible? | Isotopic scrambling experiments with deuterated solvents or reagents. | Observation of H/D exchange at the C-H activation site would indicate reversibility. |

| What is the nature of the catalyst resting state? | In-situ spectroscopic monitoring (e.g., NMR, IR). | Identification of the major catalyst species present during the reaction. |

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are paramount for the definitive elucidation of a reaction mechanism. In the context of transition metal-catalyzed transformations of this compound, key intermediates would likely involve organometallic species.

For a palladium-catalyzed C-H activation process, a cyclometalated intermediate, where the palladium is coordinated to the amide oxygen and has formed a C-Pd bond with one of the aromatic rings, is a plausible reactive species. The characterization of such palladacycles can sometimes be achieved through spectroscopic methods (NMR, X-ray crystallography) if they are sufficiently stable. nih.gov DFT calculations are also a powerful tool to predict the structures and energies of these intermediates and the transition states that connect them.

In reactions involving oxidative addition and reductive elimination, high-valent metal species (e.g., Pd(IV)) can be formed as transient intermediates. While often too reactive to be isolated, their presence can be inferred from the reaction products and supported by computational studies.

The table below lists potential reactive intermediates in a hypothetical palladium-catalyzed C-H arylation of this compound and the methods that could be used for their identification and characterization.

| Putative Reactive Intermediate | Method of Identification/Characterization |

| Palladium(II)-substrate complex | NMR spectroscopy, X-ray crystallography (if stable) |

| Cyclometalated Palladium(II) intermediate | NMR spectroscopy, X-ray crystallography, Mass spectrometry |

| Palladium(IV) intermediate | DFT calculations, Trapping experiments |

| Organocatalyst-substrate adduct | NMR spectroscopy, Mass spectrometry, DFT calculations |

Computational Chemistry Investigations of N Mesityl 2 Trifluoromethyl Benzamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Detailed DFT calculations are a cornerstone of computational chemistry, providing a theoretical framework to predict and analyze the fundamental properties of a molecule.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potential Surfaces

Although no specific data exists for N-mesityl-2-(trifluoromethyl)benzamide, studies on structurally similar compounds, such as other fluorinated benzamides, have utilized DFT to analyze their frontier molecular orbitals (HOMO and LUMO) and electrostatic potential (ESP) surfaces. For instance, research on 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide involved DFT calculations to understand its electronic states and molecular properties. eurjchem.comresearchgate.net Typically, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for predicting a molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

An ESP map would visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which is critical for understanding intermolecular interactions.

Conformational Analysis and Energy Landscapes

The rotational barriers around the amide C-N bond and the aryl-carbonyl bond in this compound would define its conformational landscape. The sterically demanding mesityl group and the ortho-trifluoromethyl group are expected to significantly influence the preferred three-dimensional structure. Conformational analysis would identify the lowest energy conformers and the energy barriers between them, which is essential for understanding its dynamic behavior and how it interacts with other molecules, such as catalysts. While no specific energy landscape data for this compound has been published, the principles of conformational analysis are well-established.

Mechanistic Studies through Computational Modeling

Computational modeling is frequently employed to elucidate complex reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Energetics

For reactions involving this compound, such as C-H activation, computational studies would focus on identifying the transition state structures and calculating their energies. This information is vital for determining the reaction's feasibility and rate-determining step. Mechanistic studies on related Ni-catalyzed C-H functionalization of aromatic amides have used DFT to map out the entire catalytic cycle, including the energetics of oxidative addition and reductive elimination steps. acs.orgacs.org

Catalyst-Substrate Interactions and Binding Energies

In catalyst-driven reactions, understanding the interaction between the catalyst and the substrate is paramount. Computational methods can calculate the binding energy of this compound to a catalyst, such as a palladium complex, and analyze the nature of the non-covalent interactions that stabilize the catalyst-substrate complex. Mechanistic studies on palladium-catalyzed C-N cross-coupling reactions, for example, have computationally evaluated the stability of catalyst-ligand-substrate intermediates. mit.edu

Prediction of Regio- and Stereoselectivity

Computational modeling can be a powerful predictive tool for understanding and rationalizing the regio- and stereoselectivity of chemical reactions. For this compound, this could involve predicting which C-H bond on the mesityl or benzoyl ring is most likely to be functionalized in a C-H activation reaction. While no predictive models for this specific compound are available, computational studies on other complex molecules have successfully rationalized observed selectivities by comparing the activation energies of different possible reaction pathways.

Quantitative Structure-Reactivity Relationship (QSAR) Studies (Focus on chemical reactivity, not biological activity)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. wikipedia.org Unlike QSAR studies focused on biological activity, QSRR models are specifically developed to predict outcomes of chemical reactions, such as reaction rates or equilibrium constants. The fundamental principle is that variations in the chemical structure of a molecule directly influence its reactivity, and this relationship can be quantified using molecular descriptors. nih.gov

The development of a QSRR model involves creating a dataset of structurally related compounds, calculating a variety of molecular descriptors for each, and then using statistical methods to build a regression model that links these descriptors to an experimentally measured reactivity parameter. wikipedia.org

Molecular Descriptors for Chemical Reactivity

To effectively model chemical reactivity, descriptors are chosen to represent the electronic, steric, and thermodynamic properties of the molecules. These typically fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of a molecule and are crucial for predicting reactivity. hufocw.org They include parameters derived from quantum chemical calculations such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu According to frontier orbital theory, a high HOMO energy is associated with greater nucleophilicity, while a low LUMO energy indicates greater electrophilicity. ucsb.edu Other electronic descriptors include partial atomic charges, dipole moments, and polarizability, which describe the charge distribution and the ease with which it can be distorted. hufocw.org

Steric Descriptors: These parameters account for the size and shape of the molecule or its substituents. They are critical in reactions where bulky groups may hinder the approach of a reactant to the reaction center. Examples include Taft's steric parameter (Es), molar refractivity (MR), and van der Waals volume.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule, describing its size, shape, and degree of branching. hufocw.org Molecular connectivity indices and kappa shape indices are common examples. nih.gov

Thermodynamic Descriptors: Properties like the heat of formation and Gibbs free energy can also be correlated with reactivity, providing insight into the stability of reactants and products.

Illustrative QSRR Model for Benzamide (B126) Reactivity

While no specific QSRR studies focusing on the chemical reactivity of this compound have been published, the methodology can be illustrated with a hypothetical model for a series of substituted benzamides. The reactivity endpoint for this example will be the relative rate of alkaline hydrolysis, a common reaction for amides that proceeds via nucleophilic attack at the carbonyl carbon. libretexts.org

The reactivity of the amide bond is influenced by the electronic nature of the substituents on both the benzoyl and the N-aryl rings. Electron-withdrawing groups on the benzoyl ring are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups would decrease the rate. Steric hindrance, particularly from bulky ortho-substituents, can shield the carbonyl group and decrease the reaction rate.

A hypothetical QSRR model could be represented by the following equation:

log(k_rel) = c₀ + c₁σ + c₂E_s + c₃E_LUMO

Where:

log(k_rel) is the logarithm of the relative hydrolysis rate constant.

σ is the Hammett parameter, representing the electronic effect of a substituent.

E_s is the Taft steric parameter.

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

c₀, c₁, c₂, c₃ are coefficients determined through multiple linear regression.

The following interactive table presents hypothetical data for such a study.

| Compound | Substituent (R) | Hammett Constant (σ) | Taft Steric Parameter (E_s) | LUMO Energy (eV) | Hypothetical log(k_rel) |

|---|---|---|---|---|---|

| 1 | 4-NO₂ | 0.78 | -0.51 | -2.5 | 1.5 |

| 2 | 4-CN | 0.66 | -0.51 | -2.2 | 1.3 |

| 3 | 4-Cl | 0.23 | -0.97 | -1.5 | 0.5 |

| 4 | H | 0.00 | 0.00 | -1.1 | 0.0 |

| 5 | 4-CH₃ | -0.17 | -1.24 | -0.9 | -0.4 |

| 6 | 4-OCH₃ | -0.27 | -0.55 | -0.7 | -0.6 |

| 7 | 2-Cl | 0.20 | -1.16 | -1.6 | -0.1 |

| 8 | 2-CH₃ | -0.07 | -1.13 | -1.0 | -0.8 |

In this hypothetical model, a positive coefficient for the Hammett constant (σ) and a negative coefficient for LUMO energy would indicate that electron-withdrawing groups and lower LUMO energies accelerate the hydrolysis reaction, which is consistent with the mechanism of nucleophilic acyl substitution. A negative coefficient for the steric parameter (Es) would suggest that bulkier substituents decrease the reaction rate due to steric hindrance.

Applications of N Mesityl 2 Trifluoromethyl Benzamide and Its Derivatives in Advanced Organic Synthesis

Role as a Synthetic Intermediate or Building Block for Complex Architectures

The N-mesityl-2-(trifluoromethyl)benzamide scaffold serves as a valuable building block for constructing more complex molecular architectures, primarily due to the distinct properties conferred by its trifluoromethyl and mesityl groups. Trifluoromethyl-containing molecules are of significant interest in medicinal chemistry and materials science, as the CF3 group can enhance properties like metabolic stability, lipophilicity, and binding affinity. nih.gov The synthesis of complex molecules often relies on the use of well-defined, functionalized building blocks. nih.gov

The robust nature of the amide bond in this compound, coupled with the defined steric and electronic environment, makes it a reliable platform for further synthetic transformations. For instance, the benzamide (B126) unit itself can be a precursor to other functional groups. While the direct synthesis of this compound is not widely documented, the synthesis of its parent compound, 2-(trifluoromethyl)benzamide, is well-established from precursors like 2-(trifluoromethyl)benzoyl chloride and ammonia (B1221849) or from 2-(trifluoromethyl)benzonitrile (B1294956) through hydrolysis. rsc.orggoogle.comjustia.com The subsequent N-arylation with a mesityl group would lead to the target compound.

Derivatives of this scaffold are used in the synthesis of biologically active compounds. For example, various trifluoromethyl-substituted benzamides have been incorporated into molecules designed as Hedgehog signaling pathway inhibitors. mdpi.com The this compound structure can be envisioned as a key intermediate that, after modification or cleavage, yields complex products containing the 2-(trifluoromethyl)benzoyl or N-mesityl motifs. The stability of the amide allows for selective reactions at other positions on the aromatic rings before a final, potentially challenging, amide cleavage or reduction step.

Table 1: Examples of Trifluoromethyl-Containing Building Blocks in Synthesis

| Building Block | Application/Transformation | Reference |

| 2-(Trifluoromethyl)benzimidazole Derivatives | Synthesis of antiparasitic agents. | nih.gov |

| 2-(Trifluoromethyl)benzonitrile | Hydrolysis to 2-(trifluoromethyl)benzamide. | google.com |

| Chiral Trifluoromethyl Organoboron Species | Asymmetric homologation to access diverse chiral molecules. | nih.gov |

| Chiral Trifluoromethylated Enamides | Synthesis of chiral amines with high diastereoselectivity. | researchgate.net |

Utilization as a Directing Group in C-H Functionalization

A significant application of amide-containing molecules in modern synthesis is their use as directing groups to control the regioselectivity of C-H functionalization reactions. The amide oxygen atom can coordinate to a transition metal catalyst, bringing the catalyst into close proximity to specific C-H bonds and enabling their selective activation and subsequent transformation.

In this compound, the amide functionality is poised to direct the functionalization of C-H bonds at the ortho-positions of the N-mesityl ring. The steric bulk of the mesityl group, with its two ortho-methyl substituents, would likely favor functionalization of the less hindered C-H bond on the mesityl ring if one were available, or potentially the methyl groups themselves under certain catalytic conditions. Palladium and rhodium are common metals used for such transformations. nih.govrsc.org For example, palladium-catalyzed tandem N-arylation/carboamination reactions demonstrate the power of amide-based directing groups in complex, one-pot procedures. nih.gov

While the N=N bond of azoarenes is typically inert and can act as a directing group, under specific reducing conditions, palladium catalysts can promote its N-arylation, showcasing how reaction conditions can unlock new reactivity pathways for functional groups. nih.gov This principle highlights the tunable nature of transition metal catalysis where the directing group's role can be modulated. In the case of this compound, the electronic properties of the benzoyl ring, influenced by the CF3 group, could electronically tune the coordinating ability of the amide oxygen, thereby influencing the efficiency and outcome of the C-H functionalization process.

Investigation as a Chiral Auxiliary or Ligand in Asymmetric Catalysis (if appropriate derivatization is implied)

The parent molecule, this compound, is achiral. However, its rigid and sterically hindered structure makes it an excellent candidate for derivatization into a chiral auxiliary or ligand for asymmetric catalysis. Chirality is a critical aspect in the synthesis of many pharmaceuticals, where a single enantiomer provides the therapeutic effect while the other may be inactive or harmful.

One potential strategy to induce chirality is through the creation of atropisomers. Due to the bulky mesityl group, rotation around the N-C(aryl) bond can be highly restricted. By introducing appropriate substitution patterns on the mesityl or benzoyl rings, stable atropisomers could be isolated. These chiral, non-racemic amides could then function as chiral auxiliaries, guiding the stereochemical outcome of a reaction on a tethered substrate, or as chiral ligands for a metal catalyst.

The field of asymmetric catalysis extensively uses chiral ligands to control enantioselectivity. mdpi.com For instance, chiral sulfur-olefin hybrid ligands derived from sulfinamides have proven highly effective in rhodium-catalyzed asymmetric 1,4-addition reactions. rsc.org Similarly, derivatizing the this compound scaffold, for example by functionalizing one of the methyl groups of the mesityl ring with a phosphine (B1218219) or another coordinating group, could generate novel chiral ligands. The electronic nature of the 2-(trifluoromethyl)benzoyl moiety would play a crucial role in modulating the electronic properties of such a ligand.

Table 2: Conceptual Derivatization for Asymmetric Applications

| Derivative Type | Potential Chiral Element | Application Concept | Related Literature |

| Atropisomeric Amide | Restricted N-Aryl bond rotation | Chiral auxiliary in diastereoselective reactions | |

| Phosphine-Functionalized | Chiral center on a functionalized side chain | Chiral ligand for transition metal catalysis | mdpi.com |

| Sulfinamide Derivative | Chiral sulfur atom | Chiral ligand for rhodium-catalyzed additions | rsc.org |

Development of Novel Reagents and Catalytic Systems Derived from the Scaffold

The this compound structure provides a robust and tunable platform for the development of new reagents and catalytic systems. The strategic placement of functional groups allows for systematic modification to fine-tune steric and electronic properties.

For instance, the scaffold could be elaborated into novel ligands for transition metal catalysis. Rhodium(II) catalysts are widely used in C-H amination and annulation reactions. rsc.orgnih.govrsc.org A bidentate ligand could be synthesized from this compound by functionalizing one of the mesityl's methyl groups and a position on the benzoyl ring. The resulting ligand's properties would be influenced by the inherent steric bulk of the mesityl group and the strong electron-withdrawing effect of the trifluoromethyl group. Such ligands could find use in challenging catalytic transformations like regio- and enantioselective [2+2+2] carbocyclizations. nih.gov

Functionalization Strategies and Derivative Synthesis

Systematic Exploration of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of N-mesityl-2-(trifluoromethyl)benzamide are significantly influenced by the electronic and steric nature of its constituent parts. The presence of the bulky mesityl group ortho to the amide nitrogen introduces a considerable steric hindrance, which can lead to atropisomerism—a phenomenon of conformational chirality arising from restricted rotation around a single bond. nih.govacs.org The rotational barrier in such N-aryl amides is influenced by the size of the ortho-substituents on the aryl ring and the substituents on the benzoyl moiety.

Systematic studies on related N-aryl benzamides have shown that increasing the steric bulk of the ortho-substituents on the N-aryl ring enhances the rotational barrier, making the atropisomers more stable and potentially separable. thieme-connect.com Conversely, the electronic nature of substituents on both aromatic rings can impact the reactivity of the amide bond and the aromatic systems towards various chemical transformations. For instance, electron-donating groups on the benzoyl ring can enhance its susceptibility to electrophilic attack, while electron-withdrawing groups can favor nucleophilic aromatic substitution.

The interplay between steric and electronic effects is crucial in directing the regioselectivity of functionalization reactions. For example, in C-H functionalization reactions, the directing group ability of the amide can be influenced by the substituents present on both aromatic rings.

Table 1: Predicted Substituent Effects on the Rotational Barrier of N-Aryl-2-(trifluoromethyl)benzamide Atropisomers

| N-Aryl Substituent (ortho) | Benzoyl Substituent (para to C=O) | Expected Effect on Rotational Barrier | Rationale |

| -CH3 (mesityl) | -H | High | Steric hindrance from ortho-methyl groups on the mesityl ring restricts rotation. |

| -H | -H | Low | Lack of ortho-substituents allows for freer rotation around the N-aryl bond. |

| -C(CH3)3 | -H | Very High | Increased steric bulk of the t-butyl group significantly raises the rotational barrier. |

| -CH3 (mesityl) | -NO2 | High | The electronic effect of the nitro group is expected to have a minor impact on the rotational barrier compared to the steric effect of the mesityl group. |

| -CH3 (mesityl) | -OCH3 | High | The electronic effect of the methoxy (B1213986) group is expected to have a minor impact on the rotational barrier compared to the steric effect of the mesityl group. |

This table is predictive and based on established principles of atropisomerism in N-aryl amides. nih.govacs.orgthieme-connect.com

Synthesis of this compound Derivatives with Altered Aromatic Substitution Patterns

The aromatic rings of this compound are amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups.

Functionalization of the Benzoyl Ring:

The benzoyl ring can be functionalized using standard electrophilic aromatic substitution reactions, although the trifluoromethyl group, being strongly deactivating, will direct incoming electrophiles to the meta-position. More versatile approaches involve the use of pre-functionalized 2-(trifluoromethyl)benzoic acids in the initial amide synthesis. For instance, derivatives with substituents at the 4- and 5-positions of the benzoyl ring can be prepared from the corresponding substituted benzoic acids.

Recent advances in C-H functionalization offer more direct routes. For example, palladium-catalyzed ortho-C-H arylation has been demonstrated on related benzamides, suggesting that the C-H bonds ortho to the amide directing group could be targeted. researchgate.net Furthermore, sequential ortho-/meta-C-H functionalizations have been reported for N-tosyl-benzamides, providing a potential strategy for creating polyfunctionalized arenes from the this compound scaffold. rsc.org

Functionalization of the Mesityl Ring:

The mesityl ring is activated towards electrophilic aromatic substitution due to the presence of three methyl groups. However, the steric hindrance imposed by the adjacent benzoyl group may influence the regioselectivity of such reactions. More controlled functionalization can be achieved by synthesizing the target compound from a pre-functionalized mesitylamine (2,4,6-trimethylaniline).

Table 2: Exemplary Synthetic Routes to Aromatic-Substituted Derivatives

| Derivative Name | Synthetic Precursor(s) | Reaction Type |

| N-Mesityl-4-nitro-2-(trifluoromethyl)benzamide | 4-Nitro-2-(trifluoromethyl)benzoic acid and mesitylamine | Amide coupling |

| N-Mesityl-5-methoxy-2-(trifluoromethyl)benzamide | 5-Methoxy-2-(trifluoromethyl)benzoic acid and mesitylamine | Amide coupling |

| N-(2,4,6-Trimethyl-3-bromophenyl)-2-(trifluoromethyl)benzamide | 3-Bromo-2,4,6-trimethylaniline and 2-(trifluoromethyl)benzoyl chloride | Amide coupling |

| 3-Aryl-N-mesityl-2-(trifluoromethyl)benzamide | This compound and an aryl halide | Palladium-catalyzed C-H arylation |

This table provides hypothetical synthetic strategies based on established chemical transformations.

Diversification at the Trifluoromethyl Group

The trifluoromethyl (CF3) group is generally robust and chemically inert. However, under specific conditions, it can be modified to introduce other functional groups. While direct transformation of the CF3 group on the this compound scaffold is not widely reported, strategies developed for other trifluoromethylated arenes can be considered.

One potential avenue is the synthesis of analogues with different perfluoroalkyl groups, such as pentafluoroethyl (C2F5), by using the corresponding 2-(perfluoroalkyl)benzoic acid starting materials. The synthesis of compounds containing bis[bis(pentafluoroethyl)phosphinyl]imides has been documented, showcasing the accessibility of such perfluoroalkylated precursors. researchgate.net

Another approach involves the synthesis of derivatives containing a difluoromethyl (CF2H) group. Methods for the synthesis of N-difluoromethyl amides have been developed, which could potentially be adapted to create N-mesityl-2-(difluoromethyl)benzamide. nih.gov These transformations often involve specialized fluorinating or difluoromethylating reagents.

Modifications at the Amide Nitrogen and Carbonyl Carbon

The amide bond itself is a key site for diversification.

N-Alkylation/N-Arylation:

The N-H bond of the amide can be deprotonated with a suitable base and subsequently alkylated or arylated. However, the steric hindrance from the mesityl group may necessitate the use of highly reactive electrophiles and strong bases.

Reduction of the Carbonyl Group:

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH2), yielding the corresponding secondary amine. Reagents such as samarium(II) iodide (SmI2) in the presence of water and an amine have been shown to be effective for the chemoselective reduction of amides to alcohols, and under different conditions, to amines. nih.gov A patent describes a method for reducing amide compounds using a titanium-based reagent system. google.com

Hydrolysis of the Amide Bond:

The amide bond can be cleaved through hydrolysis under acidic or basic conditions to regenerate the constituent carboxylic acid and amine. researchgate.net This can be a useful strategy for the removal of the N-mesityl group or for the synthesis of other derivatives from the 2-(trifluoromethyl)benzoic acid intermediate.

Table 3: Potential Modifications at the Amide Linkage

| Reaction Type | Reagent(s) | Product Type |

| N-Alkylation | NaH, then R-X (e.g., CH3I) | N-Alkyl-N-mesityl-2-(trifluoromethyl)benzamide |

| Carbonyl Reduction | LiAlH4 or SmI2-based systems | N-(Mesitylmethyl)-2-(trifluoromethyl)aniline |

| Amide Hydrolysis | H2SO4 (aq) or NaOH (aq), heat | 2-(Trifluoromethyl)benzoic acid and Mesitylamine |

This table outlines potential transformations based on general reactivity of amides.

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions to the Field

The study of N-aryl-2-(trifluoromethyl)benzamides, the broader class to which N-mesityl-2-(trifluoromethyl)benzamide belongs, has contributed significantly to the fields of medicinal chemistry and materials science. The trifluoromethyl group is a well-established bioisostere for various functional groups, and its incorporation can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. The amide linkage is a cornerstone of peptide and protein structures, and its synthetic analogues are of immense interest.

The N-mesityl group introduces significant steric hindrance around the amide bond. This steric bulk is known to influence the rotational dynamics around the Ar-N and Ar-CO bonds, leading to the potential for atropisomerism. Atropisomers, or axially chiral molecules, are of growing interest in drug design as they can exhibit distinct pharmacological profiles. nih.gov While specific studies on this compound are lacking, the general principles of its constituent parts suggest it could be a valuable tool in creating conformationally restricted and potentially chiral molecules.

Identification of Remaining Challenges and Unexplored Reactivity Patterns

The primary challenge concerning this compound is the current absence of its synthesis and characterization in scientific literature. This knowledge gap prevents a thorough understanding of its physical, chemical, and biological properties.

Key unexplored areas include:

Synthesis: While general methods for amide formation are well-established, the steric hindrance of both the 2-(trifluoromethyl)benzoyl moiety and the mesityl amine may pose challenges for standard coupling reactions. The development of an efficient and scalable synthesis is a critical first step.

Atropisomerism: A significant unanswered question is whether this compound exists as stable atropisomers at room temperature. The rotational barriers around the Ar-CO and Ar-N bonds would need to be determined experimentally and computationally. If stable atropisomers exist, their separation and individual characterization would be a major research goal. nih.gov

Reactivity: The reactivity of the trifluoromethyl group, the aromatic rings, and the amide functionality in the context of this specific steric and electronic environment has not been investigated. For instance, the steric shielding by the mesityl group could influence the accessibility of the amide carbonyl to nucleophiles or the aromatic rings to electrophilic substitution.

Biological Activity: Without the compound in hand, its potential as a bioactive agent remains purely speculative. Given that related trifluoromethylated benzamides have shown promise in various therapeutic areas, exploring the biological profile of this compound is a compelling prospect.

Future Directions in Synthetic Methodology and Mechanistic Understanding for the this compound Class

Future research in this area should be multi-faceted, focusing on both the practical synthesis of this compound and a deep dive into its fundamental chemical properties.

Synthetic Methodology: